molecular formula C27H46O2 B109872 (25s)-26-Hydroxycholesterol

(25s)-26-Hydroxycholesterol

Cat. No.: B109872
M. Wt: 402.7 g/mol
InChI Key: FYHRJWMENCALJY-VICXTREFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25(S)-27-hydroxy Cholesterol is a biologically active oxysterol derived from cholesterol. It plays a significant role in various biological processes, including cholesterol metabolism, immune response, and cellular signaling. This compound is produced in the endoplasmic reticulum of most cells and serves as a potent regulator of cholesterol synthesis, intracellular transport, and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25(S)-27-hydroxy Cholesterol typically involves the hydroxylation of cholesterol at the 27th carbon position. This reaction is catalyzed by enzymes such as cholesterol 25-hydroxylase, which uses oxygen and a di-iron cofactor to facilitate the hydroxylation process . The reaction conditions often include the presence of molecular oxygen and specific cofactors to ensure the selective introduction of the hydroxyl group.

Industrial Production Methods

Industrial production of 25(S)-27-hydroxy Cholesterol may involve microbial transformation processes, where cholesterol is converted into its hydroxylated form using whole-cell biocatalysts or purified enzymes. These biotransformation processes are preferred due to their high regio- and stereoselectivity, as well as their environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

25(S)-27-hydroxy Cholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, reducing agents, and specific enzymes like cytochrome P450 family members . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Major products formed from these reactions include various hydroxylated and oxidized derivatives of cholesterol, which have distinct biological activities and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 25(S)-27-hydroxy Cholesterol include:

Uniqueness

25(S)-27-hydroxy Cholesterol is unique due to its potent regulatory effects on cholesterol metabolism and its ability to modulate immune responses and cellular signaling pathways. Its diverse molecular targets and pathways make it a valuable compound for scientific research and therapeutic applications .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6S)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19+,21-,22-,23+,24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRJWMENCALJY-VICXTREFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(25s)-26-Hydroxycholesterol
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(25s)-26-Hydroxycholesterol
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(25s)-26-Hydroxycholesterol
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(25s)-26-Hydroxycholesterol
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(25s)-26-Hydroxycholesterol
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Customer
Q & A

Q1: How is (25S)-26-hydroxycholesterol synthesized?

A1: Several synthetic routes have been explored. One approach utilizes stigmasterol as a starting material, incorporating the necessary chirality for the steroidal side-chain through the use of (S)-(-)-ethyl 4-hydroxy-3-methylbutanoate. [, ] Another method employs yamogenin acetate, isolated from crude diosgenin acetate, as a precursor. []

Q2: Can you elaborate on the significance of the stereochemistry at the C-25 position?

A2: The stereochemistry at the C-25 position is crucial for biological activity. Research indicates that (25S)-steroidal acids, including this compound, exhibit higher activity compared to their (25R)-counterparts. [] This highlights the importance of stereospecificity in the synthesis and biological evaluation of this compound.

Q3: What analytical techniques are employed to differentiate between (25R)- and this compound?

A3: Several methods have been developed for the resolution and identification of these diastereoisomers. High-performance liquid chromatography (HPLC) has been successfully employed, both with [] and without [] derivatization. Additionally, 1H NMR analysis of the (+)- or (-)-MTPA esters of these diastereoisomers reveals distinctive signals for the 26-H proton, allowing for their differentiation. []

Q4: What is the biological relevance of this compound?

A4: this compound has been identified as a potent ligand for the DAF-12 receptor in Caenorhabditis elegans. [] This nuclear receptor plays a critical role in regulating development and lifespan in the nematode. [] Understanding the interaction between this compound and DAF-12 provides valuable insights into aging and related processes.

Q5: How can the levels of this compound be quantified in biological samples?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a sensitive and specific method for quantifying oxysterol nuclear receptor ligands, including this compound. [] This technique allows researchers to study the compound's pharmacokinetics, distribution, and metabolism in various biological systems.

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